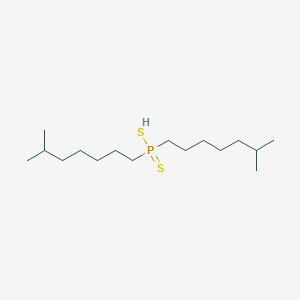
Bis(6-methylheptyl)phosphinodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(6-methylheptyl)phosphinodithioic acid: is an organophosphorus compound with the molecular formula C16H35PS2 and a molecular weight of 322.55 g/mol . This compound is known for its unique chemical structure, which includes two 6-methylheptyl groups attached to a phosphinodithioic acid moiety. It is primarily used in various industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-methylheptyl)phosphinodithioic acid typically involves the reaction of phosphorus pentasulfide with 6-methylheptanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(6-methylheptyl)phosphinodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinodithioic acid derivatives.
Reduction: It can be reduced to form phosphinodithioic acid salts.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols are used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Phosphinodithioic acid derivatives.
Reduction: Phosphinodithioic acid salts.
Substitution: Various substituted phosphinodithioic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(6-methylheptyl)phosphinodithioic acid is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties in various chemical reactions .
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting certain enzymes involved in metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes and proteins .
Industry: this compound is used as an additive in lubricants and as a stabilizer in the production of plastics and polymers .
Mécanisme D'action
The mechanism of action of Bis(6-methylheptyl)phosphinodithioic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Bis(6-methylheptyl)phosphinic acid
- Bis(6-methylheptyl) dihydrogen diphosphate
- Diisooctylphosphinic acid
Comparison: Bis(6-methylheptyl)phosphinodithioic acid is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds. For example, its phosphinodithioic acid moiety provides unique reactivity and binding characteristics, making it suitable for specific applications in catalysis and enzyme inhibition .
Propriétés
Formule moléculaire |
C16H35PS2 |
|---|---|
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
bis(6-methylheptyl)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H35PS2/c1-15(2)11-7-5-9-13-17(18,19)14-10-6-8-12-16(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
Clé InChI |
HAFOJPJSDRULIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCP(=S)(CCCCCC(C)C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


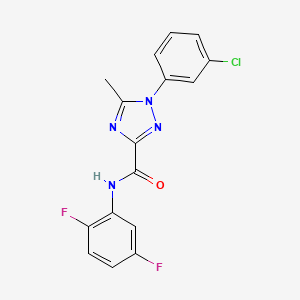
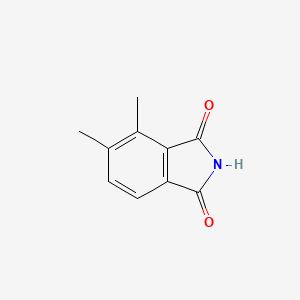
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
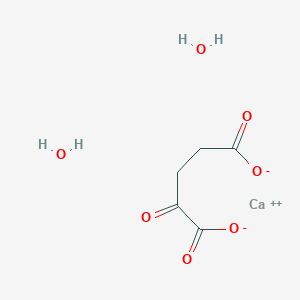
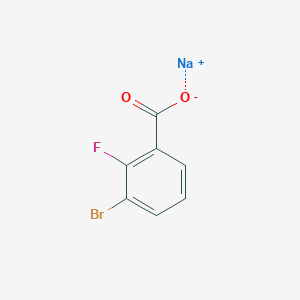
![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13363631.png)
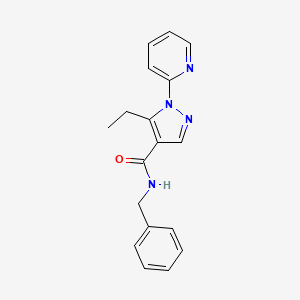
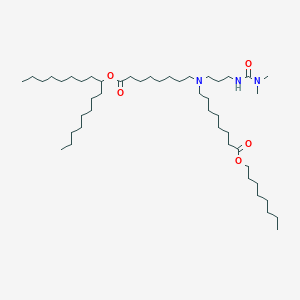
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
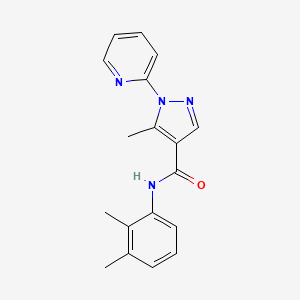
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363679.png)
![Methyl 3-(4-{[3-(4-methoxyphenyl)propanoyl]oxy}benzyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B13363682.png)
![2-Chloro-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13363684.png)
